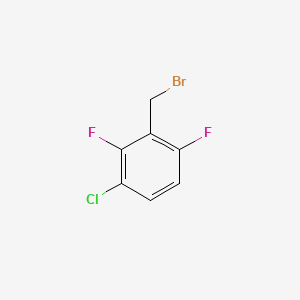

3-Chloro-2,6-difluorobenzyl bromide

描述

Strategic Utility of Fluorinated Benzyl (B1604629) Bromides in Advanced Chemical Synthesis

The incorporation of fluorine atoms into benzyl bromide structures imparts unique properties that are highly sought after in advanced chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. innospk.comresearchgate.net Fluorine's high electronegativity and relatively small size can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. innospk.com Consequently, fluorinated benzyl bromides are invaluable building blocks for creating novel bioactive compounds. innospk.comwiserpub.com

The strategic placement of fluorine on the benzyl ring can lead to enhanced performance and durability in the resulting products. innospk.com For instance, in pharmaceutical development, fluorinated moieties are used to design selective COX-2 inhibitors and other drugs with improved pharmacokinetic profiles. innospk.com In the synthesis of oligosaccharides, fluorinated benzyl ethers have been explored as alternative protecting groups that can enhance NMR spectral resolution, simplifying structural analysis. wiserpub.com The development of new synthetic methodologies, such as photoredox reactions, has made the use of fluorinated benzyl bromides more accessible for creating diverse molecular libraries, for example, in the synthesis of antiplasmodial 3-benzylmenadiones. mdpi.com

The Compound 3-Chloro-2,6-difluorobenzyl bromide: A Key Building Block in Fine Chemical Synthesis

This compound is a highly functionalized reagent that serves as a critical building block in fine chemical synthesis. Its structure, featuring two fluorine atoms and a chlorine atom on the benzene (B151609) ring in addition to the reactive bromomethyl group, makes it a specialized intermediate for constructing complex, high-value molecules. oakwoodchemical.comcymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 261762-47-4 oakwoodchemical.comepa.govechemi.comscbt.com |

| Molecular Formula | C₇H₄BrClF₂ oakwoodchemical.comcymitquimica.comscbt.com |

| Molecular Weight | 241.46 g/mol cymitquimica.comscbt.com |

| Appearance | Liquid cymitquimica.com |

| Density | 1.733 g/cm³ echemi.com |

| Boiling Point | 222.9°C at 760 mmHg echemi.com |

| Flash Point | 88.6°C echemi.com |

| Refractive Index | 1.548 echemi.com |

The specific arrangement of substituents on the aromatic ring of this compound is pivotal for its application in targeted synthesis. A prominent example of its use is in the production of Elvitegravir, an integrase inhibitor used for the treatment of HIV infection. google.com In the synthesis of Elvitegravir, the 3-chloro-2-fluorobenzyl moiety is introduced into the molecular scaffold via reactions involving precursors derived from 3-chloro-2-fluorobenzyl bromide. google.comgoogleapis.com This highlights the compound's role in creating structurally precise pharmaceuticals. The compound and its close isomers are instrumental in synthesizing various quinolone derivatives, which are often investigated for their therapeutic potential. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJSRMVFAKBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378547 | |

| Record name | 3-Chloro-2,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-47-4 | |

| Record name | 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2,6 Difluorobenzyl Bromide

Comprehensive Analysis of Preparation Routes to 3-Chloro-2,6-difluorobenzyl Bromide

The preparation of this compound can be achieved through several synthetic pathways. The two primary routes involve the halogenation of a substituted toluene (B28343) precursor and the bromination of the corresponding benzyl (B1604629) alcohol.

Halogenation Protocols for Substituted Toluene Precursors (e.g., from 2,6-Difluorotoluene (B1296929) analogs)

A common method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. wikipedia.org In the case of this compound, the starting material would be 3-chloro-2,6-difluorotoluene. This reaction is typically initiated by light or a radical initiator.

One approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reagent is often preferred over molecular bromine to avoid addition reactions to the aromatic ring. youtube.com A patent describes a method for the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene using NBS and azobisisobutyronitrile (AIBN) as the initiator in ethyl acetate, achieving a yield of 81.2%. google.com A similar strategy could be applied to 3-chloro-2,6-difluorotoluene.

Another method utilizes a combination of hydrobromic acid and hydrogen peroxide under light conditions. This in-situ generation of bromine radicals offers a more economical and environmentally friendly alternative to NBS and AIBN. google.com This process involves the reaction of hydrobromic acid with hydrogen peroxide to produce bromine, which then undergoes photoinitiation to form bromine radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene derivative, leading to the formation of the benzyl radical, which then reacts with bromine to yield the final product. google.com A patent for the preparation of 2,6-difluorobenzyl bromide details this method, which could be adapted for the 3-chloro substituted analog. google.com

A study on the bromination of 2-chloro-3,6-difluorotoluene involved the slow addition of bromine in carbon tetrachloride to a vigorously stirred solution of the toluene derivative, resulting in the formation of 2-chloro-3,6-difluorobenzyl bromide. prepchem.com

Table 1: Comparison of Halogenation Protocols for Toluene Analogs

| Brominating Agent | Initiator | Solvent | Precursor | Product | Yield | Reference |

| N-Bromosuccinimide | Azobisisobutyronitrile | Ethyl Acetate | 2,6-Difluorotoluene | 2,6-Difluorobenzyl bromide | 81.2% | google.com |

| Hydrobromic Acid / Hydrogen Peroxide | Light | Organic or Inorganic | 2,6-Difluorotoluene | 2,6-Difluorobenzyl bromide | High | google.com |

| Bromine | - | Carbon Tetrachloride | 2-Chloro-3,6-difluorotoluene | 2-Chloro-3,6-difluorobenzyl bromide | - | prepchem.com |

Bromination of Corresponding Benzyl Alcohol Derivatives (e.g., 3-Chloro-2,6-difluorobenzyl Alcohol)

An alternative synthetic route to this compound is the bromination of 3-Chloro-2,6-difluorobenzyl alcohol. This transformation can be achieved using various brominating agents.

Several reagents are known to efficiently convert alcohols to their corresponding bromides. These include combinations like triphenylphosphine (B44618) and 1,2-dihaloethanes, or 2,4,6-trichloro digitellinc.comacs.orgrsc.orgtriazine with N,N-dimethylformamide and sodium bromide. organic-chemistry.org Heterogeneous reagents such as Silphos [P(Cl)3−n(SiO2)n] in the presence of molecular bromine have also been shown to be effective for this conversion. organic-chemistry.org While specific examples for the bromination of 3-Chloro-2,6-difluorobenzyl alcohol are not detailed in the provided results, these general methods for converting benzyl alcohols to benzyl bromides are well-established in organic synthesis.

Innovative and Sustainable Synthetic Approaches for this compound Production

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing benzyl bromides, including continuous flow techniques, advanced catalytic systems, and photochemical initiations.

Continuous Flow Synthesis Techniques and Reactor Design Considerations for Benzyl Bromides

Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. digitellinc.comacs.org For benzylic brominations, which can be exothermic and involve hazardous reagents, flow chemistry provides a much safer operating environment. digitellinc.com

A continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide (NBS) has been developed. acs.orgresearchgate.net This system utilizes a simple flow reactor made of transparent fluorinated ethylene (B1197577) polymer (FEP) tubing and a household compact fluorescent lamp (CFL) for radical activation. acs.orgresearchgate.net Acetonitrile is used as a solvent, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. acs.orgresearchgate.net This method has been shown to be scalable, with the potential for producing hundreds of kilograms per day under GMP conditions. digitellinc.com

Another innovative approach involves the use of a NaBrO3/HBr bromine generator in a continuous flow system. This method allows for the in-situ generation of bromine, which is then used in a microstructured photochemical reactor with 405 nm LEDs. rsc.org This process demonstrates high efficiency and throughput, with complete conversions achieved in very short residence times. rsc.org

Catalytic Systems for Enhanced Bromination Selectivity in Benzyl Bromide Synthesis

The development of catalytic systems for bromination aims to improve the selectivity of the reaction, particularly for the desired monobrominated product. While the provided search results focus more on the reaction conditions and initiators, the use of catalysts is a key area of research in halogenation chemistry.

For instance, metal-free C(sp3)-H bromination of substituted toluenes has been achieved using iodobenzene (B50100) diacetate in the presence of potassium bromide. ias.ac.in This method provides a transition metal-free approach to benzylic bromination. ias.ac.in

Photochemical Initiation in Benzyl Bromide Synthesis from Toluenes

Photochemical initiation is a well-established method for generating radicals in benzylic bromination reactions. digitellinc.comaip.org This technique avoids the use of chemical radical initiators like peroxides, which can be explosive. digitellinc.com The photochemical bromination of toluene is known to be a side-chain substitution reaction, producing benzyl bromide and hydrogen bromide. aip.org

Studies have shown that visible light can be effectively used to initiate the bromination of toluenes. researchgate.net A "green" approach using an aqueous medium with N-bromosuccinimide and visible light irradiation has been demonstrated for the bromination of para-substituted toluenes. researchgate.net Furthermore, photochemical bromination has been successfully carried out in a biphasic aqueous system on a larger scale, yielding benzyl bromide of sufficient purity for direct use in subsequent reactions. scirp.orgscirp.org

Table 2: Summary of Innovative Synthetic Approaches

| Technique | Key Features | Advantages | Reference |

| Continuous Flow Synthesis | Utilizes microreactors, controlled reaction conditions. | Enhanced safety, improved yield, reduced waste, scalability. | digitellinc.comacs.orgrsc.org |

| Catalytic Bromination | Employs catalysts to direct the reaction. | Increased selectivity, milder reaction conditions. | ias.ac.in |

| Photochemical Initiation | Uses light to start the radical reaction. | Avoids chemical initiators, cleaner reactions. | digitellinc.comaip.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 3 Chloro 2,6 Difluorobenzyl Bromide

Nucleophilic Substitution Reactivity of the Bromomethyl Group in 3-Chloro-2,6-difluorobenzyl Bromide

The presence of a bromine atom on the benzylic carbon makes this compound susceptible to nucleophilic attack. uci.edupressbooks.pub This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of various functional groups.

Formation of Azide (B81097) Derivatives for Subsequent Triazole Synthesis

A significant application of the nucleophilic substitution reactivity of benzyl (B1604629) bromides is the synthesis of benzyl azides, which are key precursors for the formation of triazole rings. google.comgoogle.comraco.cat The reaction of 2,6-difluorobenzyl bromide with sodium azide, for instance, yields 2,6-difluorobenzyl azide. rsc.org This azide can then undergo cycloaddition reactions with alkynes to form 1,2,3-triazole derivatives. google.comgoogle.comraco.catnih.gov

For example, the reaction of 2,6-difluorobenzyl azide with propiolic acid can be used to synthesize the intermediate for Rufinamide, an antiepileptic drug. google.com Similarly, reaction with methyl propiolate produces methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, another precursor to Rufinamide. google.comgoogle.com The general scheme for this type of reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). raco.cat

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2,6-difluorobenzyl azide | Propiolic acid | Rufinamide intermediate | Cycloaddition |

| 2,6-difluorobenzyl azide | Methyl propiolate | Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Cycloaddition |

Alkylation Reactions in Heterocyclic Compound Synthesis using this compound as a Reagent

This compound can be employed as an alkylating agent in the synthesis of various heterocyclic compounds. sigmaaldrich.com The electrophilic benzylic carbon is attacked by a nucleophilic atom within a heterocyclic ring, leading to the formation of a new carbon-heteroatom bond. For instance, it has been used in the alkylation of quinazoline-2-thioxo-4-one and in the synthesis of 1,3,5-triazine-2,4,6-triones. sigmaaldrich.com

Generation of Organometallic Reagents (e.g., Benzylzinc Bromides) from this compound

Organometallic reagents, such as organozinc compounds, are valuable intermediates in organic synthesis. nih.gov Benzylzinc bromides can be prepared from the corresponding benzyl bromides. These organozinc reagents are particularly useful in cross-coupling reactions due to their tolerance of a wide range of functional groups. nih.gov The formation of these reagents from this compound would provide a pathway to further functionalization.

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org this compound can participate in these reactions as a coupling partner, primarily through the reactivity of its carbon-bromine bond.

Palladium-Catalyzed Coupling Reactions (e.g., Negishi Coupling) with Benzyl Bromides

Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. nih.govnih.govmit.edu The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for forming new carbon-carbon bonds. organic-chemistry.org This reaction is applicable to a broad range of substrates, including benzyl bromides. organic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The efficiency of these reactions can be highly dependent on the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands often being effective. nih.govnih.gov

| Coupling Reaction | Catalyst | Key Features |

|---|---|---|

| Negishi Coupling | Palladium or Nickel | Forms C-C bonds by reacting an organozinc compound with an organic halide. organic-chemistry.org |

| Suzuki Coupling | Palladium | Couples an organoboron compound with an organic halide. nih.gov |

| Stille Coupling | Palladium | Reacts an organotin compound with an organic halide. nih.gov |

Copper-Catalyzed Transformations with Benzyl Bromide Substrates

Copper-catalyzed reactions have emerged as a cost-effective and less toxic alternative to palladium-catalyzed transformations for certain applications. nih.gov Copper catalysis can be effective in various coupling reactions, including those involving the formation of carbon-fluoroalkyl bonds. nih.gov For instance, copper-catalyzed trifluoromethylselenolation of alkyl halides has been reported. beilstein-journals.org While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of benzyl bromides in copper-catalyzed systems suggests its potential as a substrate in such transformations. beilstein-journals.org

Intramolecular Cyclization and Rearrangement Pathways Involving Derivatives of this compound

While direct experimental studies on the intramolecular cyclization and rearrangement of derivatives of this compound are not extensively documented in publicly available literature, its structure suggests potential for several well-established intramolecular transformations. The presence of a reactive benzyl bromide moiety, coupled with a polysubstituted aromatic ring, provides the necessary functionalities for such reactions. This section will explore plausible intramolecular pathways based on analogous reactions of substituted benzyl halides.

One significant area of potential intramolecular reactivity involves the formation of heterocyclic systems. Derivatives of this compound, where a nucleophilic group is tethered to the benzyl position, could undergo intramolecular cyclization. For instance, an amine or thiol derivative could cyclize to form nitrogen- or sulfur-containing heterocycles, respectively. The reaction would proceed via an intramolecular nucleophilic substitution, where the tethered nucleophile displaces the bromide ion. The regioselectivity and feasibility of such cyclizations would be influenced by the length and nature of the tether, as well as the electronic effects of the chloro and fluoro substituents on the aromatic ring.

Furthermore, derivatives of this compound are potential precursors for rearrangement reactions, such as the Sommelet-Hauser rearrangement. This reaction is characteristic of benzylic quaternary ammonium (B1175870) salts and proceeds via a masterorganicchemistry.comresearchgate.net-sigmatropic rearrangement of an ylide intermediate. wikipedia.orgsemanticscholar.orgyoutube.com For a derivative of this compound, this would involve quaternization of a tertiary amine with the benzyl bromide, followed by treatment with a strong base like sodium amide to generate the key ylide. wikipedia.org The rearrangement would lead to the formation of a new carbon-carbon bond at the ortho position of the benzyl group, resulting in a rearranged N,N-dialkylbenzylamine. The substitution pattern on the aromatic ring of this compound would likely influence the stability and reactivity of the ylide intermediate and could direct the regiochemical outcome of the rearrangement.

Another plausible intramolecular pathway is the Friedel-Crafts reaction. masterorganicchemistry.com A derivative of this compound bearing a suitable acyl or alkyl halide tether could undergo intramolecular cyclization onto the aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com The electron-withdrawing nature of the fluorine and chlorine substituents would deactivate the aromatic ring towards electrophilic substitution, making the conditions for such a reaction potentially harsh. However, the formation of five- or six-membered rings is often thermodynamically and kinetically favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com The position of cyclization would be directed by the existing substituents on the aromatic ring.

The following tables provide representative data for analogous intramolecular reactions, illustrating the typical conditions and outcomes that could be expected for derivatives of this compound.

Table 1: Representative Conditions for Intramolecular Sommelet-Hauser Rearrangement of Analogous Benzylic Quaternary Ammonium Salts

| Entry | Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Benzyltrimethylammonium iodide | NaNH₂ | Liquid NH₃ | -33 | o-Methyl-N,N-dimethylbenzylamine | 65 |

| 2 | N-Benzyl-N,N-dimethyl-N-ethylammonium bromide | KNH₂ | Liquid NH₃ | -33 | o-Ethyl-N,N-dimethylbenzylamine | 58 |

| 3 | N-(2-Chlorobenzyl)-N,N-dimethylanilinium chloride | NaNH₂ | Anhydrous THF | 25 | 2-Methyl-6-chloro-N,N-dimethylaniline | 45 |

Table 2: Representative Conditions for Intramolecular Friedel-Crafts Acylation of Analogous Phenylacetyl Chlorides

| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 3-Phenylpropionyl chloride | AlCl₃ | CS₂ | 0-5 | 1-Indanone | 90 |

| 2 | 4-Phenylbutyryl chloride | AlCl₃ | CH₂Cl₂ | 25 | α-Tetralone | 85 |

| 3 | 3-(4-Methoxyphenyl)propionyl chloride | PPA | - | 100 | 6-Methoxy-1-indanone | 78 |

It is important to note that the yields and specific outcomes for derivatives of this compound would need to be determined experimentally. The electronic and steric effects of the 3-chloro and 2,6-difluoro substituents would play a crucial role in the reactivity and regioselectivity of these intramolecular transformations.

Strategic Applications of 3 Chloro 2,6 Difluorobenzyl Bromide in the Synthesis of Advanced Organic Molecules

Role in Pharmaceutical Drug Discovery and Development

3-Chloro-2,6-difluorobenzyl bromide serves as a key intermediate in the synthesis of numerous biologically active compounds, spanning a range of therapeutic areas. Its utility lies in the ability to introduce the 3-chloro-2,6-difluorobenzyl moiety into a target molecule, often through nucleophilic substitution of the reactive benzylic bromide. This substructure is critical for modulating the pharmacological properties of the final compound.

Synthesis of Central Nervous System Agents and Analogs (e.g., Rufinamide Analogs)

The 2,6-difluorobenzyl group is a core component of the antiepileptic drug Rufinamide. While Rufinamide itself is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, the synthesis of its analogs often involves derivatives of 2,6-difluorobenzyl bromide. The chloro-substituted variant, this compound, is utilized in the preparation of Rufinamide analogs to explore structure-activity relationships and develop new central nervous system (CNS) agents. The synthesis of Rufinamide and its analogs typically involves the reaction of a substituted benzyl (B1604629) bromide with a suitable triazole precursor. The presence of the halogen atoms on the phenyl ring can significantly influence the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters for CNS-acting drugs.

The general synthetic approach to Rufinamide analogs from substituted benzyl bromides is a well-established process. For instance, the reaction of 2,6-difluorobenzyl bromide with sodium azide (B81097) yields 2-(azidomethyl)-1,3-difluorobenzene, a key intermediate that can then undergo cycloaddition with various alkynes to form the triazole ring of Rufinamide and its derivatives. The introduction of a chloro group at the 3-position of the benzyl bromide allows for the creation of a diverse library of analogs with potentially improved pharmacological profiles.

| Reactant 1 | Reactant 2 | Product Class | Therapeutic Area |

| This compound | Triazole precursors | Rufinamide Analogs | Central Nervous System |

Precursors for Antiviral Compounds (e.g., HIV-1 Reverse Transcriptase Inhibitors, Pestivirus Inhibitors)

Fluorinated benzyl bromides are important synthons in the development of antiviral agents. Although direct synthesis of marketed antiviral drugs using this compound is not extensively documented in the provided search results, the utility of structurally similar building blocks is well-established. For example, derivatives of 2,6-difluorobenzyl bromide have been employed in the synthesis of inhibitors of the bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the hepatitis C virus (HCV). researchgate.net

Furthermore, the synthesis of novel quinolone carboxylic acids as potential HIV-1 integrase inhibitors has been reported to involve the use of 3-chloro-2-fluorobenzyl bromide, highlighting the importance of the halogenated benzyl moiety in this class of antivirals. nih.gov The electronic properties imparted by the fluorine and chlorine atoms can enhance binding affinity to viral enzymes and improve the pharmacokinetic profile of the drug candidates. The development of dual inhibitors, such as those targeting both HIV-1 reverse transcriptase and integrase, often relies on the assembly of complex molecules where halogenated aromatic rings play a crucial role. nih.gov

| Building Block | Target Virus/Enzyme | Example Application |

| 2,6-Difluorobenzyl bromide | Bovine Viral Diarrhea Virus (BVDV) | Surrogate for Hepatitis C Virus (HCV) inhibitor synthesis researchgate.net |

| 3-Chloro-2-fluorobenzyl bromide | HIV-1 Integrase | Synthesis of quinolone carboxylic acid inhibitors nih.gov |

Building Block for Anticancer Agents (e.g., XIAP Antagonists, Beta-Carbolineum Derivatives)

In the realm of oncology, this compound and its derivatives have been instrumental in the synthesis of novel anticancer agents. One notable application is in the development of X-linked inhibitor of apoptosis protein (XIAP) antagonists. nih.gov XIAP is a key regulator of apoptosis, and its inhibition can sensitize cancer cells to programmed cell death. The synthesis of potent and selective XIAP antagonists has been achieved using a tripeptide scaffold, where the N-terminus is capped with various substituted benzyl groups, including those derived from 3-chloro-2,6-difluorobenzylamine.

Another important class of anticancer compounds derived from fluorinated benzyl bromides are β-carbolineum derivatives. The synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide has been reported, and these compounds have shown potential as DNA-intercalating agents with cytotoxic activity against cancer cell lines. nih.gov The introduction of the fluorobenzyl groups is achieved through the reaction of a β-carboline precursor with the corresponding fluorobenzyl bromide. The presence of the 3-chloro-2,6-difluoro substitution pattern on the benzyl ring can be explored to modulate the DNA binding and anticancer efficacy of these derivatives.

| Starting Material | Target | Resulting Compound Class |

| 3-Chloro-2,6-difluorobenzylamine | X-linked inhibitor of apoptosis protein (XIAP) | XIAP Antagonists nih.gov |

| 2-Fluorobenzyl bromide | DNA | β-Carbolineum Derivatives nih.gov |

Synthesis of Modulators for Ion Channels (e.g., CFTR Potentiators, exemplified by 1-(3-Chloro-2,6-difluorobenzyl)-6'-methoxy-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole])

The modulation of ion channel activity is a critical strategy for treating a variety of diseases, including cystic fibrosis. The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel whose dysfunction leads to the disease. While the specific synthesis of 1-(3-Chloro-2,6-difluorobenzyl)-6'-methoxy-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] was not detailed in the provided search results, the molecular scaffold highlights the importance of the substituted benzyl group in constructing complex heterocyclic systems for ion channel modulation. The 3-chloro-2,6-difluorobenzyl moiety can be introduced into such molecules to fine-tune their potency and selectivity as CFTR potentiators. The development of novel CFTR modulators is an active area of research, and large-scale docking studies are often employed to identify new chemical entities that can bind to allosteric sites on the protein. The unique substitution pattern of this compound makes it an attractive building block for creating ligands with specific interactions within such binding pockets.

| Compound Scaffold | Target | Therapeutic Goal |

| Tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Development of CFTR potentiators |

Intermediates for Metabolic Disorder Treatments (e.g., SCD1 Inhibitors)

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic disorders such as obesity and diabetes. While the provided search results did not explicitly link this compound to the synthesis of SCD1 inhibitors, the exploration of various heterocyclic scaffolds for this purpose is an active area of research. The discovery of potent and selective SCD1 inhibitors often involves the screening of compound libraries containing diverse chemical functionalities. The 3-chloro-2,6-difluorobenzyl moiety, with its specific electronic and steric properties, represents a potential pharmacophore that could be incorporated into novel SCD1 inhibitor designs. The synthesis of such inhibitors often involves the coupling of a heterocyclic core with various substituted side chains, a process where this compound could serve as a key reagent.

| Enzyme Target | Therapeutic Area | Potential Role of this compound |

| Stearoyl-CoA Desaturase 1 (SCD1) | Metabolic Disorders | Building block for novel inhibitor scaffolds |

Development of Diverse Bioactive Scaffolds (e.g., Isatin Derivatives, Pyrimidotriazinediones)

The versatility of this compound extends to the synthesis of a wide range of bioactive heterocyclic scaffolds. Isatin and its derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The synthesis of novel isatin-based Schiff bases and other derivatives often involves the introduction of substituted aryl groups to modulate their biological activity. nih.gov The 3-chloro-2,6-difluorobenzyl group can be incorporated into these scaffolds to create new chemical entities with potentially enhanced or novel therapeutic effects.

Similarly, the pyrimidotriazinedione core is another heterocyclic system that can be functionalized to generate libraries of bioactive compounds. While a direct synthesis using this compound was not found, the general principles of heterocyclic chemistry suggest that this reagent could be used to alkylate nitrogen atoms within the pyrimidotriazinedione ring system, leading to the formation of new derivatives for biological screening. The ability of the 3-chloro-2,6-difluorobenzyl group to influence the physicochemical properties of the parent scaffold makes it a valuable tool in the design and synthesis of diverse bioactive molecules.

| Bioactive Scaffold | Potential Application | Synthetic Strategy |

| Isatin Derivatives | Antimicrobial, Anticancer | Introduction of substituted aryl groups nih.gov |

| Pyrimidotriazinediones | Diverse Biological Activities | N-alkylation of the heterocyclic core |

Contributions to Agrochemical Innovations

Fluorinated benzyl bromides are recognized as synthetically important intermediates for creating biologically active molecules. nih.gov Their versatility allows for derivatization into a variety of valuable compounds through nucleophilic substitution reactions. nih.gov This reactivity is harnessed in the agrochemical industry to build the complex molecular architectures required for herbicidal activity. The synthesis often involves the reaction of the benzyl bromide with a nucleophilic site on a core heterocyclic or aromatic structure, which itself is designed to interact with a specific biological target in a weed species.

The process of creating these herbicides leverages the benzyl bromide as an electrophilic building block. While specific examples detailing the use of this compound in commercial herbicides are not prevalent in public literature, the general synthetic utility of fluorinated benzyl bromides is well-documented. nih.govchemspider.com The development of mild and efficient methods to produce a wide range of functionalized fluorinated benzyl bromides is an active area of research, underscoring their importance as precursors for agrochemicals and other valuable compounds. nih.gov

The 3-chloro-2,6-difluorobenzyl moiety is a key component in the design of modern fungicides. Its introduction into a molecule is typically achieved via nucleophilic substitution, where the benzyl bromide group reacts with an appropriate nucleophile, such as an alcohol or a nitrogen-containing heterocycle.

One common pathway is a variation of the Williamson ether synthesis, where the benzyl bromide reacts with a hydroxyl group on a core scaffold, such as a pyrazole, to form an ether linkage. youtube.com This approach has been successfully used to prepare novel chloro-containing 1-aryl-3-oxypyrazoles with demonstrated fungicidal activity. echemi.com Another critical pathway involves the reaction of the benzyl bromide with nitrogen heterocycles. For instance, reaction with 1,2,4-triazole (B32235) is a key step in synthesizing triazole-based fungicides, which are a major class of agricultural and medical antifungal agents. oakwoodchemical.com A closely related compound, 2,6-difluorobenzyl bromide, is used as an intermediate in the synthesis of Rufinamide, a triazole-based antiepileptic drug, highlighting the established reactivity of this functional group with triazoles. google.com

These synthetic strategies allow for the combination of the beneficial properties of the fluorinated benzyl group with the established fungicidal activity of scaffolds like pyrazoles and triazoles.

Table 2: Illustrative Synthetic Pathways to Fungicide Scaffolds

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Relevance |

|---|---|---|---|---|

| Williamson Ether Synthesis | This compound | R-OH (e.g., a pyrazol-3-ol derivative) | R-O-CH₂-Ar | Forms key ether linkage in various fungicides. echemi.comyoutube.com |

| N-Alkylation | This compound | R-NH (e.g., 1,2,4-triazole) | R-N-CH₂-Ar | Core reaction for creating triazole-based fungicides. oakwoodchemical.com |

R represents a core molecular scaffold; Ar represents the 3-chloro-2,6-difluorobenzyl group.

Emerging Applications in Advanced Materials Research

Beyond agrochemicals, the unique electronic and steric properties of the 3-chloro-2,6-difluorobenzyl group make it an attractive component for the development of new materials. Its incorporation can influence properties such as thermal stability, chemical resistance, and hydrophobicity.

This compound serves as a precursor for introducing the 3-chloro-2,6-difluorobenzyl group into larger molecular structures, including polymers. This process of functionalization allows for the precise tuning of material properties. A promising application lies in the synthesis of specialty polymers and covalent adaptable networks (CANs), also known as vitrimers.

For example, the benzyl bromide can be used to form benzyl ether linkages. youtube.com Benzyl ethers have been identified as dynamic covalent motifs for designing robust, malleable, and reprocessable CANs. rsc.org By reacting this compound with hydroxyl groups present on a polymer backbone or on monomer units, the halogenated functional group can be incorporated. This covalent attachment could impart enhanced thermal stability or flame-retardant properties due to the presence of chlorine and fluorine atoms. This approach is an emerging area of research aimed at creating sustainable and high-performance polymers. rsc.org Similarly, the compound could be used to functionalize polystyrene or other polymers through reactions with polymer-supported anions, creating materials with tailored surface properties or reactivity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 2,6 Difluorobenzyl Bromide Derivatives

Influence of Halogenation Pattern on Biological Efficacy and Selectivity in Derivatives

The identity, number, and position of halogen substituents on the aromatic ring of benzyl (B1604629) bromide derivatives can profoundly impact their biological activity. While direct comparative studies on the biological effects of various isomers of chloro-difluorobenzyl bromide are not extensively documented in publicly available literature, the principles of how halogenation patterns influence bioactivity are well-established in medicinal chemistry. The presence of halogen atoms can affect a molecule's lipophilicity, electronic properties, metabolic stability, and ability to form halogen bonds, all of which contribute to its pharmacokinetic and pharmacodynamic profile. ijres.orgresearchgate.net

The introduction of halogens is a recognized strategy for optimizing the therapeutic potential of drug candidates. researchgate.net For instance, the presence of bromine atoms on a phenol (B47542) ring has been shown to enhance antimicrobial activity. researchgate.net The type of halogen is also a critical factor; di-halogens like bromine and iodine tend to form stronger halogen bonds compared to chlorine and fluorine, which can lead to more potent biological interactions. ijres.org The strength of these bonds is also influenced by the electronic nature of the rest of the molecule; a halogen attached to an electron-withdrawing group will form a stronger halogen bond. ijres.org

The following table, adapted from the study on organoruthenium compounds, illustrates how modifying the halogenation pattern can affect cytotoxic activity.

| Compound | Halogen Substitution on 8-HQ Ligand | IC50 (µM) in CH1 Cancer Cells |

| 1a | 5,7-dichloro | 1.8 |

| 1b | 5,7-dibromo | 2.5 |

| 1c | 5,7-diiodo | 3.1 |

| 2a | 5-chloro | 4.2 |

| 2b | 5-bromo | 5.1 |

| Data adapted from a study on organoruthenium anticancer agents to illustrate the principle of halogenation pattern influence. acs.org |

This data suggests that even subtle changes, such as moving from dichloro to dibromo substitution, can alter the biological potency of a compound. For derivatives of 3-Chloro-2,6-difluorobenzyl bromide, it can be inferred that altering the positions of the chlorine and fluorine atoms would similarly lead to derivatives with distinct biological and physicochemical properties.

Stereochemical Considerations in Derivatives Synthesized from this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing biological activity. Chiral molecules and their corresponding enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. mdpi.com

While specific studies on the stereochemical aspects of derivatives synthesized directly from this compound are limited, the importance of chirality can be understood from studies on structurally related halogenated compounds. A compelling example is the investigation of the natural product 3-Br-acivicin and its synthetic isomers. mdpi.com This study revealed that the biological activity, specifically the antiplasmodial activity against Plasmodium falciparum, was highly dependent on the stereochemistry of the molecule. mdpi.com

The researchers synthesized all four diastereoisomers of 3-Br-acivicin and its derivatives and found that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselectivity is thought to be due to the specific recognition and transport of the (5S, αS) isomers by the L-amino acid transport system of the parasite. mdpi.com

The following table summarizes the antiplasmodial activity of the 3-Br-acivicin diastereoisomers, highlighting the profound impact of stereochemistry.

| Compound Isomer | Configuration | IC50 against P. falciparum (W2 strain) (µM) |

| 1a | (5S, αS) | 0.45 |

| 1b | (5R, αR) | > 50 |

| 1c | (5S, αR) | > 50 |

| 1d | (5R, αS) | > 50 |

| Data from a study on 3-Br-acivicin isomers, demonstrating the critical role of stereochemistry in biological activity. mdpi.com |

These findings underscore the principle that for any chiral derivative synthesized from this compound, a thorough evaluation of the biological activity of individual stereoisomers is crucial. The synthesis of enantiomerically pure derivatives is often necessary to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with an inactive or less active enantiomer.

Rational Design and Synthesis of Analogs for Optimized Performance in Specific Applications

The process of discovering and developing new bioactive molecules has been significantly enhanced by the principles of rational design. This approach relies on an understanding of the relationship between a molecule's structure and its biological activity to design new compounds with improved properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. nih.gov For derivatives of this compound, rational design strategies can be employed to create analogs tailored for specific applications, be it in medicine, agriculture, or materials science.

A key aspect of rational design is the strategic structural modification of a lead compound to explore the structure-activity relationship (SAR). acs.org This can involve the introduction of various functional groups at different positions of the molecule. For instance, in the context of developing new pyrimidine-based therapeutic agents, a modular synthetic route was developed to allow for the late-stage introduction of structural diversity. This enabled the rapid exploration of the SAR landscape. acs.org

Computational methods, such as molecular docking and molecular dynamics simulations, are integral to modern rational drug design. researchgate.net These tools can predict how a designed analog will interact with its biological target, allowing chemists to prioritize the synthesis of compounds with the highest probability of success. For example, in the search for new inhibitors of the DapE enzyme, a potential antimicrobial target, molecular docking was used to identify key interactions and guide the design of new cyclobutanone-based inhibitors. nih.gov

The synthesis of these rationally designed analogs often requires versatile and efficient chemical methods. For example, palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the derivatization of halogenated aromatic compounds. acs.org The development of one-pot synthetic routes can also streamline the production of analog libraries for biological screening. nih.gov

By combining a deep understanding of SAR principles with advanced computational and synthetic methodologies, researchers can rationally design and synthesize analogs of this compound with optimized performance for a wide range of specific applications.

Future Research Trajectories and Innovations Pertaining to 3 Chloro 2,6 Difluorobenzyl Bromide

Exploration of Undiscovered Reaction Pathways and Reagents for Derivatization

The reactivity of the benzylic bromide in 3-Chloro-2,6-difluorobenzyl bromide makes it a prime candidate for a multitude of nucleophilic substitution reactions. However, future research is poised to move beyond simple substitutions to explore more complex and novel derivatizations.

Nickel-Catalyzed Cross-Electrophile Coupling: A promising area of exploration is the use of nickel-catalyzed cross-electrophile coupling reactions. These methods allow for the formation of carbon-carbon bonds under mild conditions. For instance, the coupling of benzylic alcohols (which can be synthesized from the corresponding benzyl (B1604629) bromide) with alkenyl bromides has been demonstrated to create enantioenriched allylic structures. acs.org Future work could adapt these protocols for this compound, enabling the synthesis of a new class of chiral molecules.

Phase-Transfer Catalysis (PTC): The application of phase-transfer catalysis (PTC) for the derivatization of this compound is another area ripe for investigation. PTC is a powerful technique for reacting water-soluble and organic-soluble reactants, often leading to higher yields and selectivity. crdeepjournal.org This methodology could be particularly useful for the alkylation of various nucleophiles, including phenols, thiophenols, and heterocycles, with this compound. crdeepjournal.org The exploration of novel phase-transfer catalysts and reaction conditions could lead to the discovery of new, efficient synthetic routes.

Organocatalytic Approaches: Recent advancements in organocatalysis offer new avenues for the derivatization of aldehydes, which can be synthesized from this compound. For example, an organocatalytic approach using a surfactant has been developed for the synthesis of readily modifiable amides from aldehydes. acs.org This method could be employed to create a diverse library of amide derivatives of 3-Chloro-2,6-difluorobenzaldehyde, which in turn can be prepared from the parent benzyl bromide.

| Derivatization Method | Potential Reagents | Potential Products |

| Nickel-Catalyzed Cross-Coupling | Alkenyl bromides, Aryl boronic acids | Chiral allylic compounds, Diaryl methanes |

| Phase-Transfer Catalysis | Phenols, Thiols, Amines, Heterocycles | Ethers, Thioethers, Amines, N-alkylated heterocycles |

| Organocatalytic Derivatization | Nucleophiles (e.g., alcohols, amines) via aldehyde intermediate | Esters, Amides |

Expansion into Novel Therapeutic and Agricultural Domains through Chemical Space Exploration

The unique substitution pattern of this compound makes it an attractive scaffold for the design of new bioactive molecules in both medicine and agriculture. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a key driver in this exploration. cambridgemedchemconsulting.comnih.govajptr.com The 3-chloro-2,6-difluorobenzyl moiety can be considered a bioisostere of other substituted phenyl groups found in known active compounds.

Therapeutic Applications: The introduction of fluorine atoms into drug candidates can significantly impact their metabolic stability, binding affinity, and lipophilicity. nih.gov The 3-chloro-2,6-difluorobenzyl group could be incorporated into various molecular frameworks to develop new therapeutic agents. For example, derivatives of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide have been investigated as potential DPP-IV inhibitors for the treatment of diabetes. sciencescholar.us Future research could explore the synthesis of analogous compounds where the 3-chloro-2,6-difluorobenzyl group is incorporated to potentially enhance activity or improve pharmacokinetic properties.

Agricultural Applications: There is a constant need for new herbicides, insecticides, and fungicides with novel modes of action to combat resistance. The halogenated phenyl group is a common feature in many successful agrochemicals.

Herbicidal Activity: Research has shown that certain picolinic acid derivatives containing a substituted pyrazolyl ring exhibit significant herbicidal activity. mdpi.com The synthesis of analogs containing the 3-chloro-2,6-difluorobenzyl moiety is a logical next step in the search for new herbicides. researchgate.net

Insecticidal Activity: Novel analogs of the insecticide flubendiamide, which contain alkoxyhexafluoroisopropyl groups, have shown potent insecticidal activity. nih.govrsc.org The 3-chloro-2,6-difluorobenzyl group could be incorporated into similar scaffolds to develop new insecticides. mdpi.comnih.gov

Fungicidal Activity: Benzyl ester derivatives containing a 3,5-dichlorobenzyl fragment have been found to exhibit remarkable antifungal activity against various plant pathogens. nih.gov This suggests that derivatives of this compound could also possess fungicidal properties. scielo.brplos.org

| Potential Application | Target Class | Rationale |

| Therapeutic | DPP-IV Inhibitors | Bioisosteric replacement to enhance potency and pharmacokinetics. sciencescholar.us |

| Agricultural | Herbicides (e.g., Picolinic acids) | Introduction of a fluorinated moiety to improve efficacy. mdpi.com |

| Agricultural | Insecticides (e.g., Diamide analogs) | Exploration of new substituted phenyl groups for novel activity. nih.govrsc.org |

| Agricultural | Fungicides (e.g., Benzyl esters) | Halogenated benzyl groups are known to contribute to fungicidal activity. nih.gov |

Advanced Computational Modeling for Mechanistic Elucidation and Prediction of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep insights into its reactivity and guide the design of new experiments.

Mechanistic Elucidation: DFT calculations can be used to model reaction pathways and transition states for the derivatization of this compound. For example, a DFT study on the electrophilic substitution of α-oxy-substituted benzylorganolithium compounds revealed the crucial role of lithium catalysis. nih.gov Similar studies on reactions involving this compound could uncover subtle mechanistic details and help optimize reaction conditions.

Prediction of Reactivity: Computational models can predict various molecular properties that are crucial for understanding reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and bond dissociation energies. nih.gov These predictions can help in selecting the most promising reaction pathways and reagents for derivatization. In silico prediction of chemical toxicity is also a growing field that can aid in the early stages of drug and pesticide design to flag potentially toxic moieties. frontiersin.orgnih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Transition state energies, reaction barriers, reaction mechanisms. nih.gov |

| DFT | Reactivity prediction | HOMO/LUMO energies, molecular electrostatic potential, charge distribution. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular structure with herbicidal, insecticidal, or therapeutic activity. |

| In Silico Toxicology | Prediction of toxicity | Early identification of potential toxicological liabilities. frontiersin.org |

Emphasis on Sustainable and Atom-Economical Synthetic Methodologies for this compound Production and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical methods for its production and subsequent use.

Sustainable Production: The traditional methods for the synthesis of benzyl bromides often involve the use of harsh reagents like N-bromosuccinimide (NBS) and radical initiators. A patent for the preparation of the related compound, 2,6-difluorobenzyl bromide, describes a greener method using hydrobromic acid and hydrogen peroxide under photoinitiation, which avoids the use of NBS and reduces costs. google.com The adaptation of such methods for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process. e3s-conferences.orgresearchgate.net

Atom-Economical Utilization: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgcrdeepjournal.org Reactions with high atom economy, such as cycloadditions and certain catalytic reactions, are highly desirable. When designing synthetic routes utilizing this compound, there will be an emphasis on choosing reactions that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. For example, catalytic cross-coupling reactions are generally more atom-economical than stoichiometric reactions.

The future of research involving this compound is bright and multifaceted. By exploring novel reaction pathways, expanding into new applications, leveraging computational tools, and embracing sustainable practices, the scientific community can unlock the full potential of this versatile chemical building block.

常见问题

Basic Questions

Q. What are the critical safety protocols for handling 3-Chloro-2,6-difluorobenzyl bromide in laboratory settings?

- Answer : Proper handling requires wearing PPE (gloves, goggles, lab coat), working in a fume hood, and avoiding contact with skin/eyes. The compound is classified under Hazard Class 8 (corrosive) with hazard codes H314 (skin corrosion) and H318 (eye damage) . Emergency procedures include rinsing affected areas with water and consulting safety data sheets (SDS) for first aid. Storage should be in a cool, dry place away from incompatible reagents like strong bases .

Q. What synthetic methods are typically used to prepare this compound?

- Answer : Common routes involve halogenation of substituted benzyl alcohols using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, bromination of 3-chloro-2,6-difluorobenzyl alcohol under controlled conditions yields the target compound. Purity can be monitored via TLC or GC-MS, with yields dependent on reaction temperature and stoichiometry .

Q. How can researchers purify this compound to ≥95% purity?

- Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective. Recrystallization from non-polar solvents (e.g., hexane) may also improve purity. Analytical techniques like ¹H NMR and HPLC are recommended for verifying purity .

Advanced Research Questions

Q. How can unintended homo-coupled byproducts be minimized during cross-coupling reactions involving this compound?

- Answer : Lithiation or Grignard reagent formation must be carefully controlled to avoid competing Wurtz coupling. For example, using a bulky base (e.g., LDA) at low temperatures (−78°C) suppresses side reactions. Cross-coupling catalysts (e.g., Pd-based systems) with selective ligands (e.g., SPhos) enhance aryl-alkyl bond formation .

Q. What analytical methods are optimal for quantifying bromide release or trace impurities in reactions involving this compound?

- Answer : Capillary electrophoresis (CE) with UV detection is effective for separating chloride and bromide ions in complex matrices. For example, a buffer system with co-ions of lower mobility than bromide (e.g., borate) enhances resolution via sample self-stacking. Statistical experimental design (e.g., multivariate optimization) can refine CE parameters .

Q. How can discrepancies in bromide concentration data across studies be resolved?

- Answer : Discrepancies often arise from methodological differences (e.g., detection limits, sample preparation). Researchers should validate results using updated techniques (e.g., ion chromatography vs. colorimetric assays) and include quality controls like spiked samples and replicates. Historical data comparisons (e.g., pre- and post-method revisions) clarify inconsistencies .

Q. What strategies optimize the synthesis of asymmetrical biphenylethane derivatives using this compound?

- Answer : Sequential cross-coupling reactions are preferred. First, generate a stable metal-alkyl complex (e.g., via Kumada coupling) using this compound and Mg. Subsequent coupling with aryl halides (e.g., 1-bromo-3,5-difluoro-4-iodobenzene) under palladium catalysis achieves asymmetry. Monitoring reaction progress via ¹H NMR prevents over-functionalization .

Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?

- Answer : The electron-withdrawing Cl and F groups activate the benzyl bromide for SN2 reactions but introduce steric hindrance. Computational modeling (e.g., DFT) predicts collision cross-sections (CCS) for adducts like [M+H]⁺ (142.3 Ų) and [M+Na]⁺ (146.8 Ų), aiding reaction pathway analysis. Experimental validation via mass spectrometry is recommended .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。